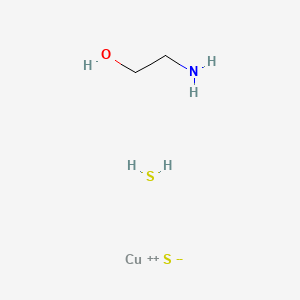

Copper;2-aminoethanol;sulfane;sulfide

Beschreibung

The compound "Copper;2-aminoethanol;sulfane;sulfide" is a coordination complex comprising copper ions, 2-aminoethanol (ethanolamine), sulfane sulfur (S⁰ or S⁻¹ bonded to another sulfur), and sulfide (S²⁻). Copper likely acts as a central metal ion, stabilized by 2-aminoethanol through amine and hydroxyl groups. Sulfane sulfur and sulfide contribute redox activity and sulfur-transfer capabilities.

Key structural features:

- Copper: Exists as Cu⁺ or Cu²⁺, enabling redox reactions .

- 2-Aminoethanol: A bidentate ligand, offering stability via N- and O-donor sites .

- Sulfane Sulfur: Highly reactive, metabolically active sulfur form involved in cellular signaling .

- Sulfide: A simple sulfur anion (S²⁻) with reducing properties .

Eigenschaften

Molekularformel |

C2H9CuNOS2 |

|---|---|

Molekulargewicht |

190.8 g/mol |

IUPAC-Name |

copper;2-aminoethanol;sulfane;sulfide |

InChI |

InChI=1S/C2H7NO.Cu.H2S.S/c3-1-2-4;;;/h4H,1-3H2;;1H2;/q;+2;;-2 |

InChI-Schlüssel |

XLLBDHCLPMNKTP-UHFFFAOYSA-N |

Kanonische SMILES |

C(CO)N.S.[S-2].[Cu+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-amino, sulfur, copper sulfide reaction product typically involves the reaction of ethanol with 2-amino groups in the presence of sulfur and copper sulfide. The reaction conditions often include controlled temperature and pressure to ensure the proper formation of the compound. The specific synthetic route may vary depending on the desired purity and yield of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where ethanol, 2-amino groups, sulfur, and copper sulfide are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidation products.

Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Wissenschaftliche Forschungsanwendungen

Ethanol, 2-amino, sulfur, copper sulfide reaction product has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of advanced materials, such as nanocomposites and sensors.

Wirkmechanismus

The mechanism of action of ethanol, 2-amino, sulfur, copper sulfide reaction product involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Ethylenediamine forms more stable complexes due to stronger chelation, but lacks sulfane sulfur’s redox versatility.

- 2-Aminoethanol’s hydroxyl group may enhance solubility in aqueous systems compared to purely amine-based ligands .

2.2 Sulfane Sulfur-Containing Compounds

Key Differences :

- DADS and garlic-derived organosulfurs are exogenous sulfane sulfur precursors but lack metal coordination, limiting targeted delivery .

- Thiosulfate is stable but less reactive, serving as a sulfur reservoir rather than a direct donor .

- Hydrogen polysulfides (H₂Sₙ) share sulfane sulfur’s reactivity but require specific probes for detection .

2.3 Sulfide-Containing Compounds

Key Differences :

- Free H₂S acts as a gasotransmitter but is short-lived; sulfide in the copper complex may offer sustained release .

- Iron-sulfur clusters are structurally rigid, whereas the copper complex’s sulfide is more labile .

Synergistic Properties of "Copper;2-Aminoethanol;Sulfane;Sulfide"

- Enhanced Stability: Copper and 2-aminoethanol may stabilize sulfane sulfur, which is typically prone to decomposition .

- Dual Reactivity : Sulfane sulfur (electrophilic) and sulfide (nucleophilic) enable diverse redox pathways, unlike single-sulfur compounds .

- Targeted Delivery : Copper’s affinity for biomolecules (e.g., enzymes) could direct sulfur donation to specific sites, a feature absent in DADS or H₂S .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.